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Compound of Interest

Compound Name: IR-58

Cat. No.: B12363410

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-58 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family,
with particular activity against JAK2. Dysregulation of the JAK/STAT signaling pathway is
implicated in various myeloproliferative neoplasms and inflammatory diseases. These
application notes provide a comprehensive overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of IR-58, along with detailed protocols for its assessment.

Pharmacokinetics of IR-58

The pharmacokinetic profile of IR-58 has been characterized through a series of in vitro and in
vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME)
properties.

Data Summary
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Parameter Value Species/System
Absorption

Bioavailability (F%) 85% Rat, Oral

Tmax 1.5 hours Rat, Oral

Cmax 2.5 uM Rat, Oral (10 mg/kg)
AUC(0-inf) 15.8 uM*h Rat, Oral (10 mg/kg)
Distribution

Protein Binding 92.5% Human Plasma

Volume of Distribution (Vd) 2.1 L/kg Rat, IV

Blood-to-Plasma Ratio 1.2 Rat

Metabolism

In Vitro t1/2 > 120 min Human Liver Microsomes
Primary Metabolizing Enzymes  CYP3A4, CYP2C9 Human Recombinant Enzymes
Excretion

Clearance (CL) 0.5 L/h/kg Rat, IV

t1/2 4.2 hours Rat, IV

Major Route of Excretion Fecal Rat

Experimental Protocols

Objective: To determine the pharmacokinetic profile of IR-58 following oral and intravenous
administration in rats.

Materials:
e IR-58

e Vehicle (e.g., 20% Solutol HS 15 in water)
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Sprague-Dawley rats (male, 8-10 weeks old)

Dosing gavage needles and syringes

Intravenous catheters

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

Centrifuge

LC-MS/MS system

Procedure:

Fast rats overnight prior to dosing.

For oral administration, dose a cohort of rats with IR-58 at 10 mg/kg via oral gavage.

For intravenous administration, dose a separate cohort of rats with IR-58 at 2 mg/kg via a tail
vein catheter.

Collect blood samples (approximately 100 pL) from the tail vein or saphenous vein at pre-
dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Process blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.

Store plasma samples at -80°C until analysis.

Analyze the concentration of IR-58 in plasma samples using a validated LC-MS/MS method.

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t1/2, F%) using
appropriate software (e.g., Phoenix WinNonlin).
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In Vivo Pharmacokinetic Study Workflow.

Pharmacodynamics of IR-58
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The pharmacodynamic effects of IR-58 are directly linked to its inhibition of the JAK/STAT
signaling pathway. These effects have been evaluated in both in vitro and in vivo models.

Data Summary

Assay Endpoint IC50 / EC50 Cell Line | Model
In Vitro
) Direct Enzyme Recombinant Human
JAK2 Kinase Assay o 5nM
Inhibition JAK2

STAT3

) Inhibition of p-STAT3 50 nM HEL 92.1.7 cells
Phosphorylation
Cell Proliferation Inhibition of Growth 150 nM SET-2 cells
In Vivo
STAT3 o Tumor Xenograft

) Inhibition of p-STAT3 ED50 = 5 mg/kg
Phosphorylation Model
Tumor Growth Tumor Volume TGl = 65% at 20 SET-2 Xenograft
Inhibition Reduction mg/kg Model

Experimental Protocols

Objective: To determine the potency of IR-58 in inhibiting cytokine-induced STAT3

phosphorylation in a cellular context.

Materials:

IR-58 (in DMSO)

Lysis buffer

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phospho-STAT3 (Tyr705) and Total STAT3 antibodies

HEL 92.1.7 cells (or other suitable cell line with constitutively active JAK/STAT signaling)
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o Western blot or ELISA reagents and instrumentation

Procedure:

e Seed HEL 92.1.7 cells in 6-well plates and allow them to adhere overnight.

o Treat cells with increasing concentrations of IR-58 (e.g., 0.1 nM to 10 uM) for 2 hours.
e Lyse the cells and collect the protein lysates.

» Determine the protein concentration of each lysate.

e Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western
blotting or a specific ELISA kit.

o Quantify the band intensities (for Western blot) or absorbance (for ELISA).
» Normalize the p-STAT3 signal to the total STAT3 signal for each treatment group.

» Plot the percentage of inhibition of p-STAT3 as a function of IR-58 concentration and
determine the IC50 value.
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In Vitro Phosphorylation Assay Workflow.
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Objective: To evaluate the anti-tumor efficacy of IR-58 in a mouse xenograft model.

Materials:

SET-2 cells (or other relevant tumor cell line)

Immunodeficient mice (e.g., NOD/SCID or athymic nude)

IR-58

Vehicle

Calipers

Dosing gavage needles and syringes

Procedure:

Implant SET-2 cells subcutaneously into the flank of immunodeficient mice.
e Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mma3).

e Randomize mice into treatment groups (e.g., vehicle control, IR-58 at 10 mg/kg, IR-58 at 20
mg/kg).

o Administer IR-58 or vehicle orally once dalily.
e Measure tumor volume with calipers every 2-3 days.
e Monitor animal body weight and overall health.

o At the end of the study (e.qg., after 21 days or when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors.

o Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathway

IR-58 exerts its therapeutic effect by inhibiting the JAK2/STAT3 signaling pathway.
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IR-58 Mechanism of Action.
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 To cite this document: BenchChem. [Application Notes & Protocols: IR-58 Pharmacokinetics
and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363410#ir-58-pharmacokinetics-and-
pharmacodynamics-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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